3-(Trimethoxysilyl)propyl methacrylate
Overview
Description
Synthesis Analysis
The synthesis of γ-MPS-based materials often involves in situ polymerization techniques, where γ-MPS acts as a single cross-linking agent. For example, it has been used to prepare molecular imprinted polymers for the separation of propranolol enantiomers by open-tubular capillary electrochromatography, showcasing its utility in creating highly selective separation media (Chen et al., 2017).
Molecular Structure Analysis
The molecular structure of γ-MPS, characterized by its trimethoxysilyl and methacrylate groups, facilitates the formation of covalent bonds with organic polymers while also allowing for hydrolysis and condensation reactions typical of silane chemistry. This dual functionality is pivotal in the synthesis of hybrid materials with enhanced mechanical, thermal, and chemical properties.
Chemical Reactions and Properties
γ-MPS undergoes hydrolysis when in contact with water, leading to the formation of surface-active molecules that significantly impact the material's properties, such as in emulsion formation and stabilization processes. This behavior is utilized in various applications, including the modification of surfaces to alter hydrophobicity or to introduce specific functional groups for subsequent reactions (Tleuova et al., 2016).
Scientific Research Applications
Surface Tension Sensing
3-(Trimethoxysilyl)propyl methacrylate (TPM) demonstrates unique properties when hydrolyzed, forming surface-active molecules that can be used as sensors to monitor the hydrolysis process. This characteristic is essential in understanding the role of these molecules in emulsion formation and stabilization. Profile analysis tensiometry has been employed to observe auto-oscillations of surface tension during TPM's reaction with water, providing insights into the kinetics of the reaction and its control through pH adjustments (Tleuova et al., 2016).
Chromatography and Enantiomers Separation
TPM has been used as a cross-linking agent in molecular imprinted inorganic-organic hybrid polymers for capillary electro chromatography (CEC) columns. This application is crucial in the separation of propranolol enantiomers, offering a simple and fast method for such separations (Chen et al., 2017).
Polymer Modification
TPM has been successfully grafted into poly(vinylidene fluoride) (PVDF), enhancing its properties. Grafted PVDF membranes exhibit higher flux and better mechanical properties than pure PVDF membranes, demonstrating TPM's effectiveness in polymer modification (Liu et al., 2011).
Fabrication of Hybrid Materials
TPM is instrumental in the group transfer polymerization process to produce polymers with various architectures. These (co)polymers are valuable in fabricating functional hybrid materials, such as hydrogels and films, showing the versatility of TPM in material science (Chung et al., 2015).
Solubility in Supercritical Fluids
The solubility of TPM in supercritical CO2 fluid has been extensively studied. Understanding TPM's solubility under various conditions is crucial for applications in supercritical fluid technologies (Lee et al., 2018).
3D Confocal Microscopy
TPM particles are synthesized for use in three-dimensional confocal scanning laser microscopy. Their synthesis and application in this field are critical for understanding particle dynamics and phase behavior in microscopic studies (Liu et al., 2019).
Tissue Engineering Applications
TPM has been used in developing scaffolds for bone replacement, highlighting its potential in tissue engineering. These scaffolds exhibit desirable chemical composition, structural dimensions, and microstructural properties (John et al., 2016).
Safety And Hazards
Future Directions
TMSPMA is a promising material in the field of polymer science due to its ability to improve the mechanical properties and adhesion of polymer films . It is also used in the preparation and fabrication of organic/inorganic hybrid nanomaterials . Future research may focus on exploring new applications of TMSPMA in various fields such as biomedical engineering and materials science.
properties
IUPAC Name |
3-trimethoxysilylpropyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5Si/c1-9(2)10(11)15-7-6-8-16(12-3,13-4)14-5/h1,6-8H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLMVUHYZWKMMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52004-97-4 | |
Record name | 3-(Trimethoxysilyl)propyl methacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52004-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3029237 | |
Record name | 3-(Trimethoxysilyl)propyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [HSDB] Colorless liquid; [MSDSonline] | |
Record name | 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethoxysilylpropyl methacrylate | |
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Boiling Point |
190 °C, Boiling point = 80 °C at 1 mm Hg | |
Record name | Trimethoxysilylpropyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
92 °C (198 °F) (closed cup) | |
Record name | Trimethoxysilylpropyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in acetone, benzene, ether, methanol, and hydrocarbons. | |
Record name | Trimethoxysilylpropyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.045 at 25 °C | |
Record name | Trimethoxysilylpropyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
3-(Trimethoxysilyl)propyl methacrylate | |
Color/Form |
Liquid | |
CAS RN |
2530-85-0 | |
Record name | 3-(Trimethoxysilyl)propyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2530-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trimethoxysilylpropyl methacrylate | |
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Record name | 3-(Trimethoxysilyl)propyl methacrylate | |
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Record name | 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Trimethoxysilyl)propyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-trimethoxysilylpropyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.987 | |
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Record name | .GAMMA.-METHACRYLOXYPROPYLTRIMETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV48X1M2EQ | |
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Record name | Trimethoxysilylpropyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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